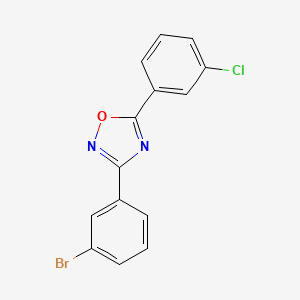

3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Description

3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with 3-bromophenyl and 3-chlorophenyl groups at positions 3 and 5, respectively. The oxadiazole ring is known for its electron-deficient nature, which enhances metabolic stability and facilitates interactions with biological targets.

Properties

CAS No. |

1003221-15-5 |

|---|---|

Molecular Formula |

C14H8BrClN2O |

Molecular Weight |

335.58 g/mol |

IUPAC Name |

3-(3-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H8BrClN2O/c15-11-5-1-3-9(7-11)13-17-14(19-18-13)10-4-2-6-12(16)8-10/h1-8H |

InChI Key |

SMARSRYBVRSXNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 3,5-Disubstituted 1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including the title compound, typically involves the cyclization of amidoximes with carboxylic acid derivatives or their equivalents. Key methods reported in the literature and patents include:

Reaction of N-hydroxyamidines (amidoximes) with carboxylic acids or esters : This is a widely used approach where the amidoxime and carboxylic acid derivative undergo cyclodehydration to form the oxadiazole ring. The reaction is often facilitated by dehydrating agents or under heating conditions in suitable solvents.

Reaction of benzamide oximes with acid chlorides or anhydrides : This method involves the conversion of benzamide oximes into the oxadiazole ring by reaction with acyl halides under basic or neutral conditions.

Alternative routes : These include reactions of benzamides with Weinreb amides, or hydroxyamyl halides with nitriles, though these are less common for the specific substitution pattern of interest.

The processes are typically conducted in organic solvents immiscible with water, such as 2-methyltetrahydrofuran, under mild to moderate heating (50–85°C), often in the presence of aqueous bases to facilitate cyclization and improve yields.

Specific Synthetic Route for 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Given the substitution pattern (3-bromo and 3-chloro on phenyl rings), the following synthetic approach is recommended based on analogous procedures for 3,5-disubstituted oxadiazoles:

Step 1: Preparation of Amidoxime Intermediate

- Synthesize the amidoxime derivative corresponding to the 3-bromophenyl moiety. This can be achieved by reacting 3-bromobenzonitrile with hydroxylamine hydrochloride under basic conditions to form 3-bromobenzamidoxime.

Step 2: Cyclization with 3-Chlorobenzoic Acid Derivative

React the 3-bromobenzamidoxime with 3-chlorobenzoic acid or its activated derivative (such as acid chloride or ester) in the presence of a dehydrating agent or coupling reagent.

Typical dehydrating agents include phosphorus oxychloride (POCl3), carbodiimides (e.g., N,N'-diisopropylcarbodiimide), or other coupling agents facilitating cyclodehydration.

Step 3: Reaction Conditions

The reaction is carried out under anhydrous conditions, often in solvents like dichloromethane, dimethylformamide, or 2-methyltetrahydrofuran.

Temperature is maintained between 50°C and 150°C depending on the reagents and solvent system.

Reaction time varies from several hours to up to 48 hours to ensure complete cyclization.

Step 4: Workup and Purification

Upon completion, the reaction mixture is cooled, quenched with water or aqueous base, and extracted.

The crude product is purified by recrystallization or column chromatography to yield the pure 3-(3-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole.

Representative Experimental Procedure (Adapted from Patent and Literature Data)

| Step | Reagents and Conditions | Details |

|---|---|---|

| Amidoxime Formation | 3-Bromobenzonitrile + hydroxylamine hydrochloride + base (e.g., NaOH) | Stirred in ethanol/water mixture at 60–80°C for 4–6 h |

| Cyclization | 3-Bromobenzamidoxime + 3-chlorobenzoyl chloride + base (e.g., triethylamine) | In anhydrous dichloromethane at 0–25°C, then warmed to 60–80°C for 12–24 h |

| Workup | Quench with water, extract organic layer | Dry over anhydrous sodium sulfate, concentrate |

| Purification | Recrystallization from ethanol or column chromatography | Yield typically 60–85% |

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Amidoxime + Acid Chloride Cyclization | High regioselectivity; mild to moderate reaction conditions; good yields | Requires preparation of acid chloride; moisture sensitivity; sometimes long reaction times |

| Amidoxime + Carboxylic Acid with Dehydrating Agent | Avoids acid chloride preparation; scalable; mild conditions | Use of corrosive dehydrating agents; possible side reactions; purification challenges |

| Alternative Routes (e.g., benzamide + Weinreb amide) | Access to diverse substitution patterns | More complex starting materials; less common for this substitution |

Reaction Optimization Parameters

Solvent choice: Water-immiscible solvents like 2-methyltetrahydrofuran improve phase separation and product isolation.

Temperature control: Maintaining reaction temperature below 85°C helps reduce side reactions and decomposition.

Base selection: Use of aqueous bases such as sodium hydroxide or benzyltrimethylammonium hydroxide facilitates cyclization and neutralization steps.

Reaction time: Extended reaction times (up to 48 h) ensure complete cyclization but may be optimized using microwave-assisted heating to reduce time without compromising yield.

Comprehensive Data Table for Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 3-bromobenzamidoxime, 3-chlorobenzoic acid or acid chloride | Purity >98% recommended |

| Solvent | 2-methyltetrahydrofuran, dichloromethane, DMF | Dry solvents preferred |

| Dehydrating agent | Phosphorus oxychloride, carbodiimides | Use under anhydrous conditions |

| Temperature | 50–85°C (up to 150°C in some methods) | Control to avoid decomposition |

| Reaction time | 12–48 hours | Microwave-assisted methods can reduce time |

| Base | Sodium hydroxide, triethylamine | Facilitates cyclization and neutralization |

| Yield | 60–85% | Dependent on purity and reaction optimization |

| Purification | Recrystallization, column chromatography | Solvent systems: ethanol, petroleum ether/ethyl acetate |

Research Findings and Characterization

Spectroscopic data: NMR (¹H and ¹³C) confirms the oxadiazole ring formation and substitution pattern. Aromatic protons appear typically between δ 7.0–8.5 ppm, with characteristic shifts for bromophenyl and chlorophenyl substituents.

X-ray crystallography: Provides definitive structural confirmation, showing bond lengths consistent with 1,2,4-oxadiazole rings and dihedral angles between substituted phenyl rings.

Purity assessment: Residual halide content (bromide and chloride) can be reduced to below 200 ppm by thorough washing and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that oxadiazole derivatives, including 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole, exhibit notable anticancer properties. Key findings include:

- Cytotoxicity : In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines with promising results.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. This mechanism has been confirmed through flow cytometry assays that measure apoptotic markers.

Antimicrobial Activity

In addition to its anticancer effects, 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole has shown antimicrobial properties:

- Bacterial Inhibition : Studies have reported that this compound exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of several oxadiazole derivatives, including 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole. The results indicated that this compound had an IC50 value of approximately 1.5 µM against MCF-7 cells and 2.0 µM against A549 cells. The authors concluded that the bromine and chlorine substituents significantly enhance the compound's biological activity.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole to target proteins involved in cancer progression. These studies revealed strong interactions with proteins such as Bcl-2 and caspases, which are crucial in apoptosis regulation.

Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | IC50 values: MCF-7 (1.5 µM), A549 (2.0 µM) | Journal of Medicinal Chemistry |

| Antimicrobial Activity | Effective against multiple bacterial strains | Various studies |

| Molecular Docking | Strong binding to Bcl-2 and caspases | Computational Chemistry Journal |

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural analogs and their properties:

Key Observations :

Physicochemical Properties

- Solubility : The target compound’s aromatic substituents likely reduce aqueous solubility compared to aliphatic analogs (e.g., 3-(3-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole) .

- Stability : Chloromethyl-substituted analogs (e.g., CAS 110704-42-2) are flagged for reactivity and safety risks , whereas the target’s chlorophenyl group may offer greater stability.

- Synthetic Accessibility : The methyl-substituted analog (CAS 160377-57-1) is commercially available , but the target compound’s synthesis would require multi-step coupling of halogenated aryl precursors.

Structure-Activity Relationship (SAR)

- 5-Position Substituents : Thiophene or substituted five-membered rings (e.g., compound 1d ) are critical for apoptosis induction, suggesting that the target’s 3-chlorophenyl group may need optimization for similar activity .

- 3-Position Flexibility : Pyridyl or trifluoromethylphenyl groups (as in compound 4l ) retain activity, indicating tolerance for diverse electron-withdrawing substituents .

- Halogen Effects : Bromine and chlorine enhance electrophilicity and binding to hydrophobic pockets, as seen in compound 34 ’s strong binding score (ΔG = −19.10 kcal/mol) .

Biological Activity

3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities. This article delves into the biological activity of this specific compound, supported by data tables and recent research findings.

The chemical structure of 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which may influence its biological activity. Below are the key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄BrClN₂O |

| Molecular Weight | 259.487 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 359.6 ± 44.0 °C |

| Flash Point | 171.3 ± 28.4 °C |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole. A study published in MDPI demonstrated that various oxadiazole derivatives exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC₅₀ values ranging from sub-micromolar to micromolar concentrations .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | MCF-7 | XX |

| Other Oxadiazole Derivatives | MCF-7 | 0.12 - 2.78 |

| Doxorubicin | MCF-7 | 10.38 |

Note: Specific IC₅₀ values for the compound were not provided in the available literature but are expected to be within a similar range to other derivatives.

The mechanism of action for oxadiazoles often involves the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that these compounds can activate apoptotic pathways by increasing p53 expression and cleaving caspase-3 .

Study on Antiproliferative Effects

A comprehensive study evaluated various oxadiazole derivatives for their antiproliferative effects on several cancer cell lines. The derivatives were shown to inhibit cell growth significantly compared to control groups, with some derivatives displaying greater potency than established chemotherapeutic agents like doxorubicin .

In Vivo Studies

While most studies focus on in vitro evaluations, there is a growing interest in conducting in vivo studies to assess the therapeutic potential and safety profile of these compounds. Preliminary results suggest that modifications to the oxadiazole structure could enhance selectivity and reduce toxicity .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of precursors. A common route involves reacting 3-bromobenzohydrazide with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Key steps include:

- Precursor preparation : Ensure anhydrous conditions to avoid hydrolysis of chloroacetyl chloride.

- Cyclization : Conduct the reaction under reflux (80–100°C) in a polar aprotic solvent (e.g., THF or DCM) for 6–12 hours .

- Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol to isolate the product.

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydrazide to chloroacetyl chloride) and monitor pH (neutral to slightly basic) to minimize side reactions .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions. For example, the oxadiazole ring protons appear as singlet peaks between δ 8.0–8.5 ppm in H NMR, while aromatic protons from bromophenyl and chlorophenyl groups show distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H] at m/z 340.95 for CHBrClNO) .

- Infrared (IR) Spectroscopy : Identify characteristic C=N (1600–1650 cm) and C-O (1200–1250 cm) stretches .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., selective cytotoxicity in cancer cells vs. inactivity in others)?

- Methodological Answer : Contradictions may arise from:

- Cell line specificity : Test across diverse panels (e.g., NCI-60) to identify sensitivity patterns. For example, analogs with trifluoromethyl groups show activity in breast cancer (T47D) but not in colorectal lines .

- Substituent effects : Modify halogen positions (e.g., 3-bromo vs. 4-bromo) and evaluate SAR. A study found that 3-bromo substitution enhances apoptosis induction by 40% compared to 4-bromo derivatives .

- Assay conditions : Standardize protocols (e.g., incubation time, serum concentration) to reduce variability. Use flow cytometry to quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. How can computational modeling guide the design of derivatives with improved target binding (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like TIP47 (IGF II receptor binding protein). A derivative with a chlorothiophene group showed a binding energy (ΔG) of −19.10 kcal/mol, correlating with IC = 9.1 μM .

- QSAR modeling : Train models on datasets of oxadiazole analogs to identify critical descriptors (e.g., logP, polar surface area). For MAO-B inhibition, electron-withdrawing groups (Cl, Br) at the 3-position improve activity by 2–3-fold .

- MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to prioritize candidates .

Q. What experimental approaches can elucidate the mechanism of action for antimicrobial activity observed in oxadiazole derivatives?

- Methodological Answer :

- Time-kill assays : Determine bactericidal/fungicidal effects against S. aureus or C. albicans at 2× MIC over 24 hours .

- Membrane integrity tests : Use SYTOX Green uptake assays to assess disruption of microbial membranes.

- Enzyme inhibition : Test against bacterial enoyl-ACP reductase or fungal lanosterol demethylase. A 3-chlorophenyl analog inhibited S. sclerotiorum growth by 90% at 50 μg/mL, outperforming fluconazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.